molecular formula C19H18ClN3O B2530773 2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide CAS No. 957014-23-2

2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide

Cat. No.: B2530773
CAS No.: 957014-23-2
M. Wt: 339.82
InChI Key: HDBDWVJFZFZESW-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide is a chemical compound of interest in scientific research, primarily serving as a versatile synthetic intermediate. Its molecular structure, which incorporates a chloroacetamide group linked to a substituted phenyl-pyrazole core, makes it a valuable precursor for the synthesis of more complex molecules. Researchers utilize this compound to develop novel derivatives, such as through nucleophilic substitution reactions, where the chlorine atom can be displaced to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. This allows for the creation of diverse chemical libraries for high-throughput screening in drug discovery efforts. Based on studies of structurally related chloroacetamide-pyrazole compounds, this chemical class has shown relevance in the development of potential pharmacologically active agents, though its specific mechanism of action and research applications require further investigation. The presence of the 2,5-dimethylphenyl and phenyl substituents on the pyrazole ring suggests potential for targeted interaction with biological systems, which may be explored in various biochemical and pharmacological contexts. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-chloro-N-[5-(2,5-dimethylphenyl)-2-phenylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O/c1-13-8-9-14(2)16(10-13)17-11-18(21-19(24)12-20)23(22-17)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBDWVJFZFZESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C(=C2)NC(=O)CCl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone, followed by cyclization.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the phenyl and dimethylphenyl groups at the desired positions.

    Chloroacetamide Formation: The final step involves the reaction of the substituted pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled conditions to ensure high yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the phenyl groups.

    Hydrolysis: The chloroacetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Hydrolysis: Acidic or basic hydrolysis is performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution Products: New derivatives with different functional groups replacing the chloro group.

    Oxidation Products: Oxidized forms of the pyrazole ring or phenyl groups.

    Hydrolysis Products: Corresponding carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as a nonsteroidal anti-inflammatory drug (NSAID).

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, leading to its observed effects.

    Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide with structurally related pyrazole-acetamide derivatives:

Compound Name Molecular Formula Key Substituents Melting Point (°C) Yield (%) Applications/Notes References
2-Chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide C₁₉H₁₈ClN₃O 2,5-Dimethylphenyl, phenyl N/A N/A Research chemical (discontinued)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O Phenyl, cyano, methyl 133–135 68 Antimicrobial studies
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide C₁₂H₈Cl₂N₄O 4-Chlorophenyl, cyano N/A N/A Intermediate for Fipronil (insecticide)
Metazachlor C₁₄H₁₆ClN₃O₂ 2,6-Dimethylphenyl, pyrazol-1-ylmethyl N/A N/A Herbicide (commercial use)
2-Chloro-N-[3-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]acetamide C₁₂H₇Cl₃N₄O 3,4-Dichlorophenyl, cyano N/A N/A Crystallography studies

Key Comparisons

Substituent Effects on Reactivity The 2,5-dimethylphenyl group in the target compound enhances steric bulk compared to simpler phenyl or chlorophenyl substituents (e.g., 3a or metazachlor). This may reduce electrophilic reactivity but improve metabolic stability .

Synthetic Yields and Methods

  • Derivatives like 3a–3p are synthesized with yields of 60–71% using EDCI/HOBt coupling agents . In contrast, the target compound’s discontinuation by suppliers (e.g., CymitQuimica) suggests challenges in large-scale synthesis or purification .
  • Metazachlor, a commercial herbicide, is produced via optimized industrial protocols, highlighting the gap between research-scale and commercial viability .

Biological and Industrial Relevance The target compound lacks explicit pesticidal data, but analogues like 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide are critical intermediates for Fipronil, a broad-spectrum insecticide .

Crystallographic and Spectral Data

  • Compounds like 3a and 3d () are characterized by ¹H-NMR, IR, and MS , with melting points ranging from 123–183°C , reflecting structural consistency among pyrazole-acetamides .
  • The target compound’s absence of reported spectral data limits direct comparison but underscores its status as a less-studied research chemical .

Biological Activity

2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's molecular formula is C19H18ClN3OC_{19}H_{18}ClN_{3}O, and its structural representation can be summarized as follows:

  • Molecular Structure :
    • SMILES : CC1=CC(=C(C=C1)C)C2=NN(C(=C2)NC(=O)CCl)C3=CC=CC=C3
    • InChIKey : HDBDWVJFZFZESW-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of 2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide has been primarily investigated in the context of its potential as an anticancer agent. Research indicates that it may function as an inhibitor of specific signaling pathways involved in cancer cell proliferation.

Antiproliferative Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell growth. For instance, it has been tested against various cancer cell lines using the MTT assay to determine cell viability:

CompoundCell LineIC50 (µM)Mechanism
2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamideMCF-7 (breast cancer)3.10Induces apoptosis via caspase activation
Other Pyrazoline DerivativesMCF-10A (non-cancerous)>50Non-cytotoxic

The compound exhibited significant antiproliferative effects with an IC50 value of approximately 3.10 µM, indicating potent activity against the MCF-7 breast cancer cell line .

Caspase Activation

One of the critical mechanisms through which this compound exerts its effects is through the activation of apoptotic pathways. The activation of caspase-3 has been noted as a significant factor in mediating cell death in treated cancer cells:

CompoundCaspase-3 Level (pg/mL)Control (Untreated)
2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide543.50 ± 464.00 ± 4

This substantial increase in caspase levels suggests that the compound effectively promotes apoptosis in cancer cells .

EGFR Inhibition

In addition to its effects on apoptosis, the compound has shown potential as an epidermal growth factor receptor (EGFR) inhibitor. This is particularly relevant given the role of EGFR in various cancers:

CompoundEGFR IC50 (nM)
2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide81 ± 5

This indicates that the compound could be a viable candidate for targeting EGFR-related signaling pathways in cancer therapy .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the phenyl rings and the presence of chlorine atoms significantly influence biological activity. The following trends were observed:

  • Substituent Effects : The presence and position of substituents on the pyrazole ring impact antiproliferative activity.
  • Chlorine vs. Bromine : Chlorine substituents appear to enhance activity compared to bromine or other halogens.
  • Methoxy Groups : Compounds with methoxy groups exhibited increased potency compared to those with halogen substitutions .

Case Studies and Literature Review

Despite limited literature specifically addressing this compound, related pyrazoline derivatives have demonstrated promising results in preclinical studies. For instance, compounds structurally similar to 2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide have been evaluated for their dual inhibitory effects on EGFR and BRAFV600E mutations, showcasing their potential in targeted cancer therapies .

Q & A

Q. What are the recommended synthetic routes for preparing 2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide?

A typical synthesis involves coupling a substituted pyrazole precursor with chloroacetyl chloride. For example, analogous methods (e.g., ) utilize:

  • Step 1 : Condensation of 2,5-dimethylphenylacetic acid with a phenyl-substituted pyrazole amine.
  • Step 2 : Reaction with chloroacetyl chloride in the presence of a coupling agent (e.g., EDC hydrochloride) and a base like triethylamine to form the acetamide bond .
  • Purification : Recrystallization from pet-ether or ethanol to isolate the pure product.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR and IR : Confirm the presence of the chloroacetamide group (δ ~4.2 ppm for CH2Cl in ¹H NMR; C=O stretch ~1650 cm⁻¹ in IR) .
  • X-ray crystallography : Resolve molecular geometry and substituent orientation. SHELX programs (e.g., SHELXL) are widely used for refinement, as demonstrated in analogous pyrazole-acetamide structures .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or hydrogen-bonding networks?

  • SHELX refinement : Use SHELXL to model disorder or anisotropic thermal parameters, especially for flexible substituents like the dimethylphenyl group .
  • Graph-set analysis : Apply Etter’s methodology () to classify hydrogen-bonding patterns (e.g., R²₂(8) motifs) in the crystal lattice, which influence solubility and stability .

Q. What experimental strategies can address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Dose-response assays : Test across multiple cell lines (e.g., cancer vs. bacterial models) with controls for cytotoxicity ().
  • SAR studies : Systematically modify substituents (e.g., replacing dimethylphenyl with dichlorophenyl) and compare bioactivity trends. For example, shows chloroacetamides with pesticidal activity depend on aromatic substituents .

Q. How do computational and experimental methods synergize in studying structure-activity relationships (SAR)?

  • Docking simulations : Map the compound’s interaction with targets (e.g., fungal CYP51 or human kinases) using its crystallographic coordinates .
  • In vitro validation : Corrogate predicted binding affinities with enzyme inhibition assays (e.g., IC50 measurements) .

Q. What methodologies optimize reaction yields during scale-up synthesis?

  • Solvent selection : Use polar aprotic solvents (DMF, acetonitrile) to enhance solubility of intermediates ().
  • Catalyst screening : Test palladium or copper catalysts for cross-coupling steps, as seen in analogous pyrazole syntheses .
  • Process monitoring : Employ TLC or HPLC to track byproduct formation and adjust reaction time/temperature .

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